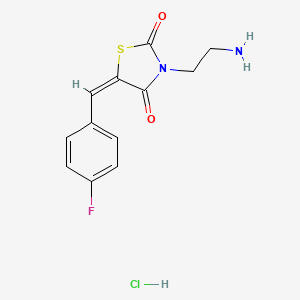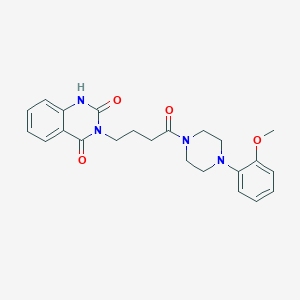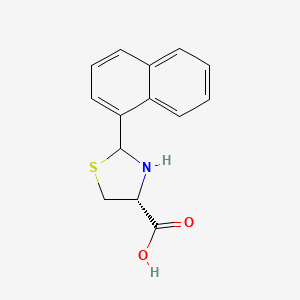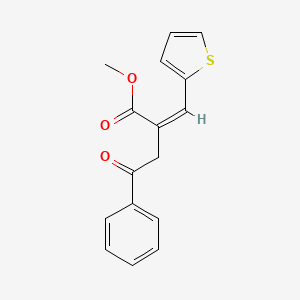![molecular formula C24H18Cl3N3OS B2380144 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime CAS No. 321998-28-1](/img/structure/B2380144.png)
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1H-pyrazole . It contains a pyrazole ring which is substituted with a methyl group, a phenyl group, a 4-chlorophenylsulfanyl group, and a carbaldehyde O-(2,3-dichlorobenzyl)oxime group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain the thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored by thin layer chromatography .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Sonogashira-Type Reactions : 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, similar in structure to the compound , have been used in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines through microwave-assisted treatment with tert-butylamine. These reactions highlight the compound's utility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).
Crystal Structure Analysis : A study on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the specified chemical, revealed detailed insights into its crystal structure, emphasizing the planarity and orientation of its molecular fragments, which can be crucial in understanding the reactivity and interaction of such compounds (Xu & Shi, 2011).
Chemical Transformations and Derivatives
Formation of Bipyrazoles : Research involving similar pyrazole carbaldehydes demonstrates their potential in forming chalcones and subsequent cyclocondensation reactions leading to the creation of reduced bipyrazoles, indicating a route for the synthesis of novel bipyrazole compounds (Cuartas et al., 2017).
Synthesis of Pyrazole Derivatives : Studies have shown the utility of related compounds in synthesizing various pyrazole derivatives, such as thieno[2,3-c]pyrazoles, through different chemical treatments. This indicates the versatility of such compounds in generating a variety of heterocyclic structures (Haider et al., 2005).
Applications in Material Sciences
- Development of Heterocyclic Chromophores : Research involving aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, synthesized from similar pyrazole carbaldehydes, led to the creation of Cu2N2O4-, Cu2N2O2(S2)-, Cu2N2S4-chromophores. This showcases the potential of such compounds in the development of materials with specific optical and electronic properties (Uraev et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(2,3-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-30-24(32-19-12-10-18(25)11-13-19)20(23(29-30)16-6-3-2-4-7-16)14-28-31-15-17-8-5-9-21(26)22(17)27/h2-14H,15H2,1H3/b28-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCLZLCSFXMHDI-CCVNUDIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OCC3=C(C(=CC=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)
![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)
![1-{[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B2380073.png)


![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)

![6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2380081.png)

